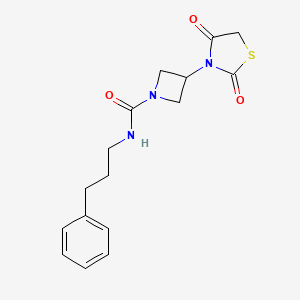
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a chemical compound with the following properties:
- CAS Number : 2034382-20-0
- Molecular Formula : C₁₉H₂₀N₂O₄S
- Molecular Weight : 376.44 g/mol
Molecular Structure Analysis
The compound’s molecular structure consists of a thiazolidinone ring , a phenylpropyl group , and an azetidine ring . The thiazolidinone ring contains a dioxothiazolidinyl group.
Chemical Reactions Analysis
Research on the compound’s chemical reactivity and reactions is limited. Investigating its behavior under various conditions would provide valuable insights.
Physical And Chemical Properties Analysis
- Appearance : Solid powder
- Solubility : Soluble in organic solvents
- Melting Point : Not specified
- Boiling Point : Not specified
科学的研究の応用
Pharmacokinetics and Metabolism
Research on compounds structurally related to "3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide" often focuses on their pharmacokinetics and metabolism. For example, the study on the disposition and metabolism of SB-649868, an orexin receptor antagonist, highlights the importance of understanding how compounds are metabolized and eliminated in the body. This information is crucial for drug development, especially for designing compounds with optimal absorption, distribution, metabolism, and excretion (ADME) properties (Renzulli et al., 2011).
Antimicrobial and Antibacterial Activity
Some thiazolidine derivatives, like linezolid, have shown substantial antimicrobial activity against Gram-positive organisms, including those resistant to conventional treatments. This suggests that compounds with thiazolidine or related structures could be explored for their potential in treating bacterial infections, offering a new avenue for antibiotic development (Stalker & Jungbluth, 2003).
Antiviral and Antifungal Applications
The application of polyhexamethylene biguanide in treating Acanthamoeba keratitis highlights the potential of related compounds in antiviral and antifungal treatments. Such studies indicate the broader therapeutic applications of compounds with similar functionalities in treating infections beyond bacterial targets (Larkin, Kilvington, & Dart, 1991).
Antidepressant and Anticonvulsant Effects
Research into benzo[d]thiazol derivatives demonstrates the potential of compounds with similar structural features for treating neurological conditions. These studies explore the effects of such compounds on depressive symptoms and seizure disorders, pointing towards the possibility of developing new treatments for these conditions based on chemical structures related to "3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide" (Qing‐Hao Jin et al., 2019).
Safety And Hazards
As no specific safety data is available, caution should be exercised when handling this compound. Standard laboratory safety practices apply.
将来の方向性
Future research should focus on:
- Biological Activity : Investigating its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect its properties.
- Toxicology Studies : Assessing its safety profile.
特性
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14-11-23-16(22)19(14)13-9-18(10-13)15(21)17-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZDFGAGRJJFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

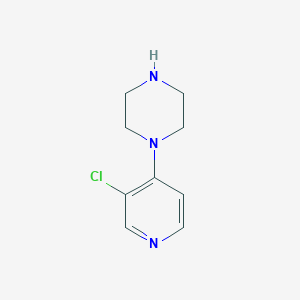
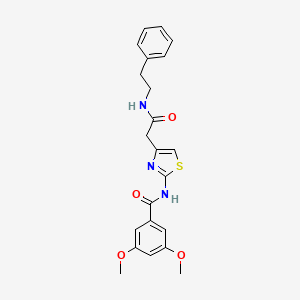
![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)
![2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2671812.png)
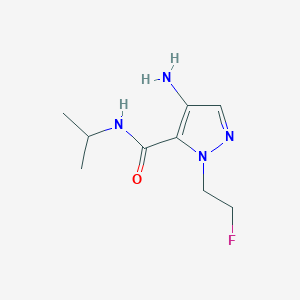

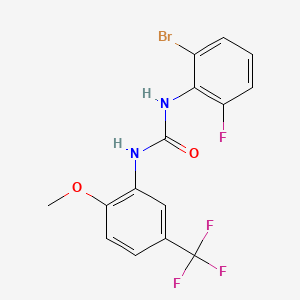
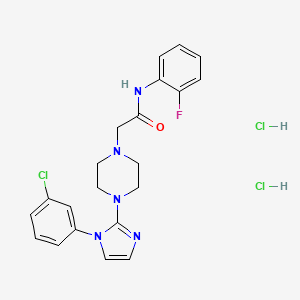
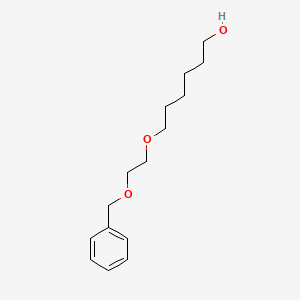
![1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2671821.png)
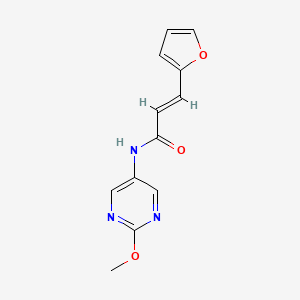
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate](/img/structure/B2671824.png)
![N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2671826.png)
